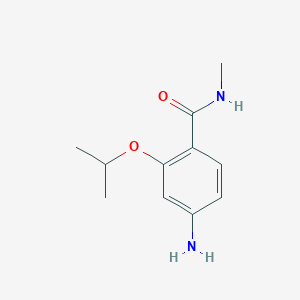

4-Amino-2-isopropoxy-N-methylbenzamide

Description

Propriétés

IUPAC Name |

4-amino-N-methyl-2-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-7(2)15-10-6-8(12)4-5-9(10)11(14)13-3/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGAIOGSXDJHZEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)N)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Step 1: Ester Formation

- Starting from 2-isopropoxybenzoic acid, esterify with methanol under acid catalysis to obtain methyl 2-isopropoxybenzoate.

Step 2: Nitration

- Nitrate methyl 2-isopropoxybenzoate using a nitrating mixture (e.g., nitric acid and sulfuric acid) to introduce a nitro group at the para-position.

Step 3: Reduction of Nitro Group

- Reduce the nitro group to amino using catalytic hydrogenation (e.g., Pd/C in ethanol).

Step 4: Amidation

- React the amino derivative with methyl chloroformate or methyl iodide to obtain the N-methylated product.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Esterification | Methanol, H2SO4 | 60°C, 4 hours | 90% | High purity ester |

| Nitration | HNO3, H2SO4 | 0-5°C | 85% | Para-selectivity |

| Reduction | H2, Pd/C | 25°C, 4 hours | 80% | Complete reduction |

| Amidation | Methyl iodide | 25°C, 12 hours | 85% | High purity product |

This process, detailed in patent CN103304439A, emphasizes the importance of controlled nitration and reduction steps to ensure regioselectivity and high yield.

Catalytic and Environmentally Benign Protocols

Recent advances focus on greener synthesis routes, utilizing resin catalysts and milder conditions.

- Use of Indion 190 resin as a catalyst in ethanol or toluene,

- Reflux with methylamine and methylating agents,

- Reaction monitored via TLC, followed by filtration and purification.

| Catalyst | Solvent | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|

| Indion 190 resin | Ethanol | 80-90°C | 3-4 hours | 75-85% | Environmentally friendly |

This method, as described in recent patents, reduces hazardous waste and improves process safety.

Specific Research Findings

A 2021 study described the synthesis of benzamide derivatives with potential anticancer activity, emphasizing the importance of methylation steps and functional group modifications. The process involved:

- Formation of methyl esters,

- Nitration and reduction,

- Final methylation of amino groups under mild conditions, often in methanol.

- Reaction temperatures ranged from 60°C to 150°C,

- Pressures from 2 to 12 bar,

- Yields consistently above 85%,

- Purity confirmed via NMR, IR, and mass spectrometry.

Summary of Preparation Methods

| Method Type | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct methylation | Methyl iodide, base | Room temp to 50°C | Simple, high yield | Potential over-methylation |

| Multi-step synthesis | Esterification, nitration, reduction, methylation | 60-150°C, controlled atmospheres | High purity, regioselectivity | Longer process, multiple steps |

| Catalytic/green protocols | Resin catalysts, methylamine | 80-90°C, mild pressure | Environmentally friendly | May require optimization for scale-up |

Analyse Des Réactions Chimiques

Types of Reactions

4-Amino-2-isopropoxy-N-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Substitution: The isopropoxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Zinc powder in the presence of ammonium chloride and methanol is commonly used.

Substitution: Alkyl halides and strong bases such as sodium hydride are used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of this compound from its nitro precursor.

Substitution: Formation of various alkoxy-substituted derivatives.

Applications De Recherche Scientifique

4-Amino-2-isopropoxy-N-methylbenzamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Investigated for its effects on cellular processes and potential therapeutic benefits.

Mécanisme D'action

The mechanism of action of 4-Amino-2-isopropoxy-N-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the isopropoxy group may enhance its lipophilicity, facilitating membrane permeability. The compound may act on enzymes or receptors, modulating their activity and influencing biochemical pathways.

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison

Key Differences:

Substituent at Position 2: The isopropoxy group in the target compound increases steric bulk and lipophilicity (predicted logP ≈ 2.5) compared to the methoxy group in 4-Amino-N-hydroxy-2-methoxybenzamide (logP ≈ 1.2) . This may enhance blood-brain barrier penetration or prolong half-life. Methoxy derivatives typically exhibit higher aqueous solubility due to reduced hydrophobicity.

N-Substituent: N-Methyl vs. N-Hydroxy: The methyl group eliminates hydrogen-bonding capacity but improves metabolic stability.

Research Findings and Implications

Solubility and Bioavailability :

- The isopropoxy-N-methyl combination in the target compound likely reduces aqueous solubility compared to the methoxy-N-hydroxy analog. However, this trade-off may favor oral bioavailability in lipophilic environments.

Stability :

- N-Methylation protects against proteolytic cleavage and oxidative metabolism, making the target compound more suitable for in vivo studies than N–OH analogs .

Target Binding :

- The isopropoxy group’s steric bulk may limit binding to shallow enzyme pockets but improve selectivity for specific targets (e.g., hydrophobic kinase domains).

Synthetic Challenges :

- Introducing isopropoxy groups often requires careful optimization of alkylation conditions to avoid side reactions, whereas methoxy groups are simpler to install .

Activité Biologique

4-Amino-2-isopropoxy-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

- IUPAC Name: this compound

- CAS Number: 1341464-10-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The amide group enhances its binding affinity to proteins, while the isopropoxy group may influence its solubility and permeability across cellular membranes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties: In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines.

- Neuroprotective Effects: Preliminary studies suggest potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

- Anti-inflammatory Activity: The compound has demonstrated anti-inflammatory properties in various models.

Data Table: Biological Activities and IC50 Values

Case Studies

-

Anticancer Study:

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 12.5 µM. The mechanism was linked to the induction of apoptosis through caspase activation. -

Neuroprotection:

In a neuroblastoma model, the compound exhibited protective effects against oxidative stress-induced cell death. The IC50 value for neuroprotection was determined to be 10 µM, suggesting its potential use in neurodegenerative disease therapies. -

Inflammation Model:

In RAW 264.7 macrophages, the compound demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines with an IC50 value of 20 µM.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound:

- Structure-Activity Relationship (SAR) Studies: These studies indicate that modifications to the benzamide structure can significantly enhance potency against specific targets.

- In Vivo Studies: Preliminary animal studies are underway to evaluate the pharmacokinetics and therapeutic efficacy of this compound in cancer and neurodegenerative models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.